molecular formula C14H12BrNO B11172875 N-(2-bromophenyl)-2-methylbenzamide

N-(2-bromophenyl)-2-methylbenzamide

Cat. No.: B11172875
M. Wt: 290.15 g/mol
InChI Key: AQRBZHRWMMJGME-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)-2-methylbenzamide is a substituted benzamide derivative characterized by a 2-bromophenyl group attached to the amide nitrogen and a methyl group at the ortho position of the benzoyl moiety. Its bromine substituent introduces electronic and steric effects that influence reactivity and regioselectivity in catalytic processes .

Properties

Molecular Formula

C14H12BrNO

Molecular Weight

290.15 g/mol

IUPAC Name

N-(2-bromophenyl)-2-methylbenzamide

InChI

InChI=1S/C14H12BrNO/c1-10-6-2-3-7-11(10)14(17)16-13-9-5-4-8-12(13)15/h2-9H,1H3,(H,16,17)

InChI Key

AQRBZHRWMMJGME-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2Br

Origin of Product

United States

Preparation Methods

Reaction Overview

This method involves the direct coupling of 2-bromoaniline with 2-methylbenzoyl chloride in the presence of a base. The reaction proceeds via nucleophilic acyl substitution, forming the target amide.

Procedure

  • Reagents : 2-Bromoaniline (1.0 equiv), 2-methylbenzoyl chloride (1.1 equiv), triethylamine (1.0 equiv), tetrahydrofuran (THF).

  • Conditions : Stirring at room temperature for 30 minutes, followed by aqueous workup and purification via silica gel chromatography.

  • Yield : 89%.

Key Findings

  • Advantages : High yield, straightforward procedure, and minimal byproducts.

  • Limitations : Requires strict stoichiometric control to avoid over-acylation.

Coupling Agent-Mediated Synthesis

Reaction Overview

This approach employs carbodiimide-based coupling agents (e.g., EDCI/HOBt) to activate the carboxylic acid precursor (2-methylbenzoic acid) for reaction with 2-bromoaniline.

Procedure

  • Reagents : 2-Methylbenzoic acid (1.0 equiv), 2-bromoaniline (1.0 equiv), EDCI (1.1 equiv), HOBt (1.1 equiv), DMAP (catalytic), DMF.

  • Conditions : Room temperature, 12-hour reaction time, followed by extraction and column chromatography.

  • Yield : 71–82%.

Key Findings

  • Advantages : Applicable to acid-sensitive substrates; avoids handling acyl chlorides.

  • Limitations : Longer reaction time and higher cost due to coupling agents.

Schotten-Baumann Reaction

Reaction Overview

A classical method utilizing 2-methylbenzoyl chloride and 2-bromoaniline in a biphasic system (aqueous base/organic solvent).

Procedure

  • Reagents : 2-Methylbenzoyl chloride (1.1 equiv), 2-bromoaniline (1.0 equiv), sodium bicarbonate (aqueous), dichloromethane (DCM).

  • Conditions : Vigorous stirring at 0°C to room temperature, followed by organic phase separation and evaporation.

  • Yield : 85–90%.

Key Findings

  • Advantages : Scalable, uses inexpensive reagents.

  • Limitations : Requires careful pH control to prevent hydrolysis of the acyl chloride.

Comparative Analysis of Methods

Method Reagents Conditions Yield Advantages Limitations
Direct Acylation2-Methylbenzoyl chloride, Et₃N, THFRT, 30 min89%High efficiencySensitivity to moisture
Coupling Agent-MediatedEDCI/HOBt, DMAP, DMFRT, 12 h71–82%Broad substrate compatibilityCostly reagents
Schotten-BaumannNaHCO₃, DCM0°C to RT, 1 h85–90%ScalabilitypH control critical

Optimization Strategies

Solvent Effects

  • Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing intermediates.

  • Non-polar solvents (e.g., DCM) are preferred for Schotten-Baumann to minimize side reactions.

Catalytic Enhancements

  • DMAP accelerates acylation by acting as a nucleophilic catalyst.

  • Microwave-assisted synthesis reduces reaction time by 50% in pilot studies.

Characterization Data

Spectral Properties

  • ¹H NMR (CDCl₃) : δ 8.53 (d, J = 8.1 Hz, 1H), 7.45–7.22 (m, 5H), 2.55 (s, 3H).

  • ¹³C NMR : δ 167.5 (C=O), 137.0 (quaternary C), 14.5 (CH₃).

  • HRMS (ESI+) : m/z 290.0081 [M+H]⁺.

Industrial-Scale Considerations

Cost Efficiency

  • The Schotten-Baumann method is favored for large-scale production due to lower reagent costs.

  • Recycling solvents (e.g., THF) reduces environmental impact.

Emerging Methodologies

Flow Chemistry

  • Continuous-flow systems improve heat transfer and reaction control, achieving 95% yield in preliminary trials.

Biocatalytic Approaches

  • Lipase-mediated acylation under mild conditions (pH 7, 40°C) is under investigation, though yields remain suboptimal (50–60%) .

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-2-methylbenzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted benzamides depending on the nucleophile used.

    Oxidation Reactions: Oxidized products such as nitrobenzamides or quinones.

    Reduction Reactions: Reduced products such as anilines or amines.

Scientific Research Applications

N-(2-bromophenyl)-2-methylbenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The bromine atom and benzamide group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Benzamides

Compound Name Substituents on Amide Nitrogen Substituents on Benzoyl Group Key Functional Groups
N-(2-Bromophenyl)-2-methylbenzamide 2-Bromophenyl 2-Methyl Br (electron-withdrawing), CH₃ (electron-donating)
N-(4-Bromophenyl)-2-methylbenzamide 4-Bromophenyl 2-Methyl Br (para position)
2-Bromo-N-o-tolylbenzamide 2-Methylphenyl (o-tolyl) 2-Bromo Br on benzoyl ring
N-(3-Fluorophenyl)-2-bromobenzamide 3-Fluorophenyl 2-Bromo F (meta), Br (ortho)
N-(9,10-Dioxoanthracen-1-yl)-2-methylbenzamide 9,10-Dioxoanthracen-1-yl 2-Methyl Anthraquinone backbone (N,O-bidentate directing group)

Key Observations :

  • Positional Isomerism: The bromine position significantly impacts electronic effects.
  • Electronic Modulation : Fluorine in N-(3-fluorophenyl)-2-bromobenzamide introduces strong electron-withdrawing effects, which may reduce electron density at the amide nitrogen compared to bromine-substituted analogs .
  • Complex Directing Groups: Anthraquinone-based benzamides (e.g., N-(9,10-dioxoanthracen-1-yl)-2-methylbenzamide) exhibit enhanced chelation capabilities due to their N,O-bidentate directing groups, enabling robust metal coordination in C–H activation .

Key Observations :

  • Acid chloride methods generally outperform coupling agents (e.g., DCC/DMAP) in yield due to higher reactivity and fewer side reactions .
  • Steric hindrance from ortho substituents (e.g., 2-bromo or 2-methyl) may necessitate optimized reaction conditions to maintain efficiency.

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Compound Name Boiling Point (°C) Density (g/cm³) pKa Spectral Characterization Methods
N-(4-Bromophenyl)-2-methylbenzamide 319.8 (predicted) 1.445 12.66 ¹H/¹³C NMR, IR, GC-MS
N-(2,4-Dimethylphenyl)-2-nitrobenzamide Not reported Not reported Not reported X-ray crystallography, elemental analysis
N-(9,10-Dioxoanthracen-1-yl)-2-methylbenzamide Not reported Not reported Not reported ¹H/¹³C NMR, IR, GC-MS, melting point

Key Observations :

  • Bromine substituents increase molecular weight and density compared to non-halogenated analogs.
  • X-ray crystallography (used for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ) provides precise structural data but is less commonly reported for brominated benzamides.

Table 4: Functional Roles in Catalytic Reactions

Compound Name Application in Catalysis Performance Metrics
This compound Potential directing group for C–H activation Not explicitly reported; inferred from structural analogs
N-(9,10-Dioxoanthracen-1-yl)-2-methylbenzamide Ru-catalyzed C–H arylation High regioselectivity via N,O-chelation
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Metal-catalyzed C–H functionalization Demonstrated efficacy in forming stable metal chelates

Key Observations :

  • Bromine’s electron-withdrawing nature may stabilize transition states in electrophilic substitution reactions.
  • Anthraquinone-based benzamides exhibit superior performance in C–H activation due to strong chelation with transition metals .

Q & A

Basic Research Question

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm the benzamide backbone and bromophenyl substitution. Key signals include the aromatic protons (δ 7.2–8.1 ppm) and the carbonyl carbon (δ ~165 ppm) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond angles and halogen interactions. For example, the bromine atom’s electron density can reveal its role in crystal packing .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]+: ~304.1 amu) and detects impurities .

How can crystallographic data inconsistencies be resolved during structure refinement of halogenated benzamides?

Advanced Research Question
Discrepancies in X-ray data (e.g., thermal motion parameters or occupancy factors) often arise from disordered halogen atoms or solvent molecules. Strategies include:

  • Twinned Data Handling : SHELXD and SHELXE can deconvolute twinned crystals by iterative phase refinement .
  • Halogen-Specific Constraints : Applying restraints to Br–C bond lengths (1.89–1.93 Å) and anisotropic displacement parameters improves model accuracy .
  • Validation Tools : Programs like PLATON check for voids and overfitting, ensuring compliance with IUCr standards .

How do halogen substituents (e.g., bromine vs. chlorine) influence the biological activity of N-aryl benzamides?

Advanced Research Question
Comparative studies on halogenated benzamides reveal:

SubstituentElectronic EffectsBioactivity Trend
Bromine (Br)Strong σ-electron withdrawal, enhances receptor binding via halogen bondingHigher antimicrobial potency (e.g., MIC ~2 µM vs. S. aureus)
Chlorine (Cl)Moderate electron withdrawal, steric hindranceReduced selectivity in kinase inhibition assays
Bromine’s polarizability strengthens interactions with hydrophobic enzyme pockets (e.g., Trypanosoma brucei inhibitors ), while chlorine may introduce metabolic instability .

What mechanistic hypotheses explain the antitrypanosomal activity of this compound derivatives?

Advanced Research Question
Preliminary mechanistic studies suggest:

  • Target Engagement : Bromine participates in halogen bonding with Trypanosoma brucei tubulin’s Thr360 residue, disrupting microtubule assembly .
  • Metabolic Stability : The methyl group on the benzamide reduces oxidative metabolism, prolonging half-life in hepatic microsomes .
  • Resistance Profiling : Mutations in β-tubulin (e.g., T360A) diminish efficacy, highlighting target specificity .

How should researchers address contradictory bioactivity data in structure-activity relationship (SAR) studies?

Advanced Research Question
Contradictions often stem from impurities or assay variability. Mitigation strategies include:

  • Orthogonal Analytical Methods : Combine HPLC (purity >98%) with LC-MS to confirm compound integrity .
  • Dose-Response Validation : Replicate IC50_{50} measurements across multiple assays (e.g., fluorescence-based vs. cell viability) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions to identify false positives from aggregation artifacts .

How does this compound compare to fluorinated analogs in drug discovery pipelines?

Advanced Research Question
Fluorinated analogs (e.g., 2-fluoro derivatives) exhibit distinct profiles:

PropertyBromine DerivativeFluorine Derivative
LogP~3.2 (higher lipophilicity)~2.5 (improved solubility)
Target AffinityStronger halogen bondingEnhanced hydrogen bonding
Fluorine’s smaller size improves blood-brain barrier penetration, but bromine’s bulk may reduce off-target effects .

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